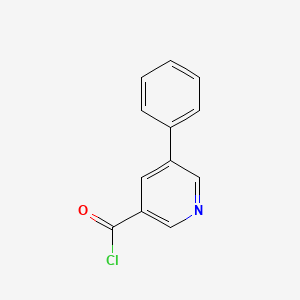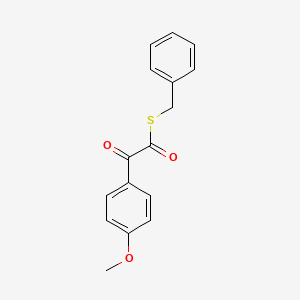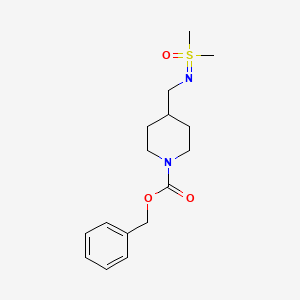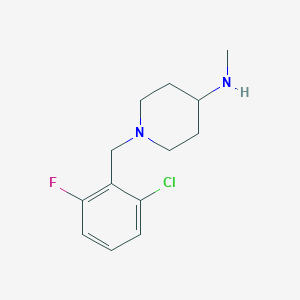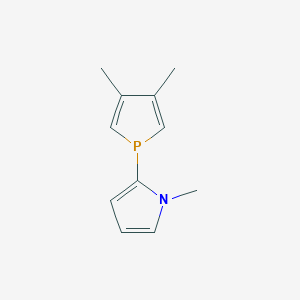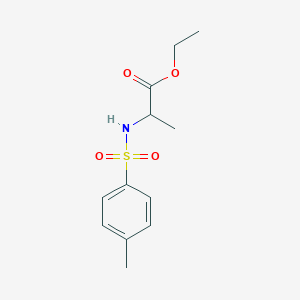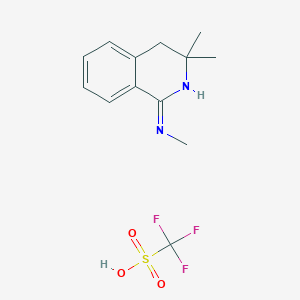
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include halogenated nitriles, acids for hydrolysis, and oxidizing agents for the formation of iminium salts . The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include iminium salts and 1-(polyhaloacylmethylene)-3,3-dimethyl-3,4-dihydroisoquinolines .
Applications De Recherche Scientifique
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is explored for its pharmacological properties and potential use in drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, leading to the formation of biologically active derivatives . These derivatives interact with various enzymes and receptors, modulating their activity and resulting in the observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate include:
Uniqueness
What sets this compound apart from its similar compounds is its trifluoromethanesulfonate group. This functional group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C13H17F3N2O3S |
|---|---|
Poids moléculaire |
338.35 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;N,3,3-trimethyl-2,4-dihydroisoquinolin-1-imine |
InChI |
InChI=1S/C12H16N2.CHF3O3S/c1-12(2)8-9-6-4-5-7-10(9)11(13-3)14-12;2-1(3,4)8(5,6)7/h4-7H,8H2,1-3H3,(H,13,14);(H,5,6,7) |
Clé InChI |
BUDWMDYSTAEYLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C(=NC)N1)C.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


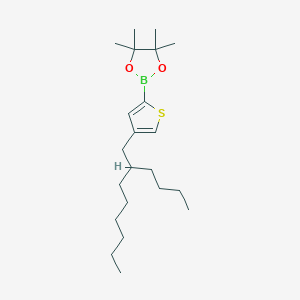
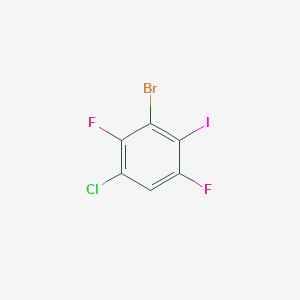
amino]benzoic acid](/img/structure/B15200078.png)

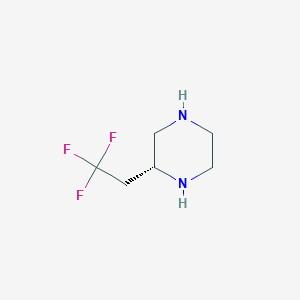
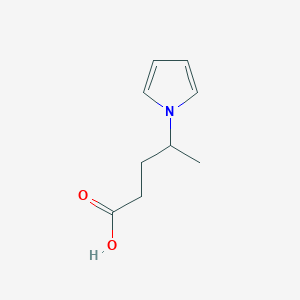
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
